Cas no 894008-16-3 (N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)

N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide is a specialized organic compound featuring a pyridazine-thiazole core linked to an acetamide moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other targeted therapeutic applications. The presence of the acetylphenyl group enhances binding affinity, while the thiazole and pyridazine rings contribute to electronic and steric properties, enabling selective interactions with biological targets. The compound's sulfur-containing linker further improves solubility and metabolic stability. This molecule is of interest in drug discovery for its balanced physicochemical properties and potential as a lead structure in developing novel bioactive agents.
N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide structure
894008-16-3 structure
Product Name:N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide
CAS No:894008-16-3
MF:C19H18N4O2S2
MW:398.501821041107
CID:5511848
Update Time:2025-06-14

N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(4-acetylphenyl)-2-[[6-(2,4-dimethyl-5-thiazolyl)-3-pyridazinyl]thio]-
    • N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide
    • Inchi: 1S/C19H18N4O2S2/c1-11-19(27-13(3)20-11)16-8-9-18(23-22-16)26-10-17(25)21-15-6-4-14(5-7-15)12(2)24/h4-9H,10H2,1-3H3,(H,21,25)
    • InChI Key: ZJBBMYAFOBRDSR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C(C)=O)C=C1)(=O)CSC1=NN=C(C2SC(C)=NC=2C)C=C1

N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide

Research Brief on N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide (CAS: 894008-16-3)

Recent studies on the compound N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide (CAS: 894008-16-3) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and pyridazine moieties, has been investigated for its biological activity, particularly in the context of kinase inhibition and anti-inflammatory applications. The following brief synthesizes the latest findings and their implications for future research and drug development.

One of the key areas of interest for this compound is its role as a kinase inhibitor. Recent in vitro studies have demonstrated its efficacy in selectively targeting specific kinase pathways involved in cellular proliferation and inflammation. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology and autoimmune diseases. Structural-activity relationship (SAR) studies have further elucidated the importance of the thiazole and pyridazine groups in binding affinity and selectivity, providing a foundation for the design of more potent derivatives.

In addition to its kinase inhibitory properties, N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide has shown promise in preclinical models of inflammatory diseases. Research published in the last year has reported its anti-inflammatory effects in murine models, where it significantly reduced markers of inflammation such as TNF-α and IL-6. These findings are particularly relevant given the growing need for novel anti-inflammatory agents with fewer side effects compared to existing therapeutics.

The pharmacokinetic profile of this compound has also been a focus of recent investigations. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable oral bioavailability and metabolic stability. These characteristics enhance its potential as a lead compound for further drug development. However, challenges such as optimizing its solubility and minimizing off-target effects remain areas of active research.

Looking ahead, the compound's dual functionality as a kinase inhibitor and anti-inflammatory agent positions it as a versatile candidate for multifactorial diseases. Future research directions may include the synthesis of analogs to improve potency and selectivity, as well as advanced in vivo studies to validate its therapeutic potential. Collaborative efforts between academic and industrial researchers will be crucial to accelerate its translation from bench to bedside.

In conclusion, N-(4-acetylphenyl)-2-{6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide (CAS: 894008-16-3) represents a compelling area of study in chemical biology and medicinal chemistry. Its demonstrated biological activities and favorable pharmacokinetic properties underscore its potential as a therapeutic agent. Continued research and development efforts will be essential to fully realize its clinical applications and contribute to the advancement of targeted therapies in oncology and inflammatory diseases.

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